molecular formula C18H18ClN5O3 B2898586 5-amino-N-(5-chloro-2-methoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866347-73-1

5-amino-N-(5-chloro-2-methoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2898586
CAS No.: 866347-73-1
M. Wt: 387.82
InChI Key: PETABCGTHAVCGD-UHFFFAOYSA-N
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Description

5-amino-N-(5-chloro-2-methoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Substitution reactions: Introduction of the amino group and the carboxamide group can be done through nucleophilic substitution reactions.

    Functional group modifications: The methoxy and chloro groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the nitro groups if present.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation products: Corresponding aldehydes or carboxylic acids.

    Reduction products: Amines or alcohols.

    Substitution products: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are used as ligands in coordination chemistry.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial agents: Exhibits activity against bacteria and fungi.

    Enzyme inhibitors: Used in the development of enzyme inhibitors for various diseases.

Medicine

    Pharmaceuticals: Potential use in the development of drugs for cancer, infectious diseases, and neurological disorders.

Industry

    Agriculture: Used in the formulation of pesticides and herbicides.

    Dyes and Pigments: Used in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, block receptor sites, or interfere with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Other compounds in this class include 1,2,3-triazole-4-carboxylic acid and 1,2,3-triazole-4-carboxylate esters.

    Amino-substituted triazoles: Compounds like 5-amino-1,2,3-triazole and its derivatives.

Uniqueness

5-amino-N-(5-chloro-2-methoxyphenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

IUPAC Name

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-26-13-5-3-4-11(8-13)10-24-17(20)16(22-23-24)18(25)21-14-9-12(19)6-7-15(14)27-2/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETABCGTHAVCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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